Dcn1-ubc12-IN-2
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Overview
Description
Dcn1-ubc12-IN-2 is a small-molecule inhibitor that targets the interaction between defective in cullin neddylation 1 (DCN1) and ubiquitin-conjugating enzyme 12 (UBC12). This interaction is crucial for the neddylation process, a post-translational modification that regulates the activity of cullin-RING ligases (CRLs). By inhibiting this interaction, this compound can modulate the neddylation pathway, making it a promising candidate for cancer therapy and other diseases where neddylation plays a critical role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dcn1-ubc12-IN-2 involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core scaffold of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality and yield through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Dcn1-ubc12-IN-2 primarily undergoes:
Substitution reactions: Where specific functional groups are replaced with others to modify the compound’s properties.
Oxidation and reduction reactions: These reactions can alter the oxidation state of the compound, affecting its reactivity and stability
Common Reagents and Conditions:
Substitution reactions: Often involve reagents like halides or nucleophiles under conditions such as reflux or room temperature.
Oxidation reactions: Typically use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Dcn1-ubc12-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the neddylation pathway and its role in cellular processes.
Biology: Helps in understanding the regulation of protein degradation and the role of neddylation in various biological functions.
Medicine: Investigated for its potential in cancer therapy by targeting the neddylation pathway, which is often dysregulated in cancer cells.
Mechanism of Action
Dcn1-ubc12-IN-2 exerts its effects by inhibiting the interaction between DCN1 and UBC12. This inhibition disrupts the neddylation process, preventing the activation of cullin-RING ligases. The compound binds to the binding pocket of DCN1, blocking the acetylated N-terminus of UBC12 from interacting with DCN1. This selective inhibition leads to the accumulation of CRL substrates, affecting various cellular processes .
Comparison with Similar Compounds
MLN4924: Another inhibitor targeting the neddylation pathway, but it inhibits NEDD8-activating enzyme (NAE) rather than the DCN1-UBC12 interaction.
WS-383 and DC-2: These compounds also inhibit the DCN1-UBC12 interaction but may have different potency and selectivity profiles
Uniqueness of Dcn1-ubc12-IN-2: this compound is unique in its specific targeting of the DCN1-UBC12 interaction, making it a valuable tool for selectively modulating the neddylation of specific CRL members. This specificity can lead to fewer off-target effects and a better therapeutic profile compared to other inhibitors .
Properties
Molecular Formula |
C23H20ClN7O3S2 |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(1-methyltetrazol-5-yl)sulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H20ClN7O3S2/c1-31-23(28-29-30-31)36-21-16(11-25)19(14-9-17(32-2)20(34-4)18(10-14)33-3)26-22(27-21)35-12-13-5-7-15(24)8-6-13/h5-10H,12H2,1-4H3 |
InChI Key |
ZKZPHQPTGZBOHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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